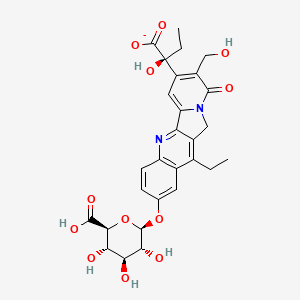

SN38 glucuronide carboxylate form

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H29N2O12- |

|---|---|

Molecular Weight |

585.5 g/mol |

IUPAC Name |

(2S)-2-[2-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-12-ethyl-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

InChI |

InChI=1S/C28H30N2O12/c1-3-12-13-7-11(41-26-22(34)20(32)21(33)23(42-26)25(36)37)5-6-17(13)29-19-14(12)9-30-18(19)8-16(15(10-31)24(30)35)28(40,4-2)27(38)39/h5-8,20-23,26,31-34,40H,3-4,9-10H2,1-2H3,(H,36,37)(H,38,39)/p-1/t20-,21-,22+,23-,26+,28-/m0/s1 |

InChI Key |

QTDOSXMJZIEEDG-CAYKMONMSA-M |

SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origin of Product |

United States |

Pharmacokinetic Research Aspects: Mechanistic Investigations

Membrane Transport Mechanisms of SN38 and SN38 Glucuronide

The transport of SN-38 and its glucuronidated metabolite, SN-38 glucuronide, across cellular membranes is a complex process mediated by various transporter proteins. This process is fundamental to the distribution and elimination of these compounds.

Role of ATP-Binding Cassette Transporters (e.g., P-glycoprotein, MRPs, cMOAT)

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process fueled by the hydrolysis of ATP. youtube.comyoutube.com Several members of this family, including P-glycoprotein (P-gp, MDR1, ABCB1), Multidrug Resistance-Associated Proteins (MRPs, ABCC family), and the canalicular multispecific organic anion transporter (cMOAT or MRP2, ABCC2), play a pivotal role in the efflux of SN-38 and its metabolites. nih.govpharmgkb.org

P-glycoprotein has been shown to actively transport both the lactone and carboxylate forms of SN-38. nih.gov In vivo studies have demonstrated that the absence of P-gp in mice leads to a significant increase in the systemic exposure to SN-38 lactone. nih.gov This suggests that P-gp is involved in the elimination of SN-38. nih.gov

The multidrug resistance-associated proteins (MRPs) are also key players in the transport of SN-38 and its glucuronide. Specifically, MRP2 (cMOAT) is responsible for the biliary excretion of the carboxylate forms of irinotecan (B1672180), SN-38, and SN-38 glucuronide, as well as the lactone form of SN-38 glucuronide. nih.gov Studies using Caco-2 cells have indicated that MRP2 and another ABC transporter, Breast Cancer Resistance Protein (BCRP or ABCG2), are involved in the apical efflux of SN-38 glucuronide from intestinal cells into the gut lumen. nih.gov Furthermore, research has identified a role for MRP3 in the transport of SN-38 glucuronide, which may contribute to its presence in plasma and urine following basolateral efflux from enterocytes and hepatocytes. nih.gov

The canalicular multispecific organic anion transporter (cMOAT), also known as MRP2, is a critical transporter for the biliary excretion of various anionic compounds. nih.gov Research has established that cMOAT mediates the transport of the carboxylate form of SN-38 and both the lactone and carboxylate forms of SN-38 glucuronide. nih.gov This transporter is a key component of the high-affinity transport system for these metabolites into the bile. nih.gov

Table 1: ABC Transporters Involved in SN-38 and SN-38 Glucuronide Transport

| Transporter | Substrate(s) | Location of Action | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp, ABCB1) | SN-38 (lactone and carboxylate forms) | Systemic clearance, Biliary excretion | nih.gov |

| MRP2 (cMOAT, ABCC2) | SN-38 (carboxylate), SN-38 Glucuronide (lactone and carboxylate forms) | Biliary excretion, Apical efflux in intestines | nih.govnih.gov |

| BCRP (ABCG2) | SN-38, SN-38 Glucuronide | Apical efflux in intestines | nih.govnih.gov |

| MRP3 (ABCC3) | SN-38 Glucuronide | Basolateral efflux from enterocytes and hepatocytes | nih.gov |

Differential Transport of Lactone and Carboxylate Forms

SN-38 exists in a pH-dependent equilibrium between a biologically active lactone form and an inactive carboxylate form. nih.govresearchgate.net Research has shown that the transport of these two forms across cell membranes is differential.

Studies utilizing the human intestinal epithelial cell line Caco-2 have revealed that the accumulation of the lactone form of SN-38 into the cells is approximately 10-fold higher than that of the carboxylate form, suggesting that the lactone form is preferentially taken up. nih.gov This uptake of the lactone form is a carrier-mediated process that can be competitively inhibited. nih.gov In contrast, in vitro studies have suggested that P-gp can actively transport both the lactone and carboxylate forms of SN-38. nih.gov

The differential transport also extends to their glucuronidated forms. The biliary excretion of both the lactone and carboxylate forms of SN-38 glucuronide is mediated by cMOAT/MRP2. nih.gov

Biliary Excretion Pathways and Their Regulation

Biliary excretion is a major route of elimination for SN-38 and its metabolites. ualberta.canih.gov This process is crucial in determining the systemic exposure and potential toxicity of these compounds.

Excretion Profiles of SN38 Glucuronide and SN38 Carboxylate Forms

The excretion profiles of SN-38 and its glucuronide in bile are influenced by the initial form of the parent drug administered. Following the intravenous administration of the lactone form of irinotecan in rats, the cumulative biliary excretion of SN-38 glucuronide is significantly greater than that of both CPT-11 and SN-38. nih.gov Furthermore, both CPT-11 and SN-38 are primarily excreted into the bile in their carboxylate forms. ualberta.canih.gov

When the carboxylate form of irinotecan is administered, the biliary excretion of SN-38 glucuronide is markedly lower compared to when the lactone form is given. ualberta.canih.gov Conversely, the biliary excretion of the carboxylate forms of CPT-11 and SN-38 is greater after the administration of the CPT-11 carboxylate form. ualberta.canih.gov These findings underscore the importance of the conversion between the lactone and carboxylate forms in determining the biliary excretion pattern of these compounds. nih.gov

Table 2: Biliary Excretion of Irinotecan and its Metabolites in Rats

| Administered Compound Form | Predominant Metabolite in Bile | Relative Biliary Excretion of SN-38 Glucuronide | Relative Biliary Excretion of CPT-11 and SN-38 (Carboxylate forms) | Reference |

|---|---|---|---|---|

| Irinotecan (Lactone) | SN-38 Glucuronide | High | Lower | nih.gov |

| Irinotecan (Carboxylate) | CPT-11 and SN-38 (Carboxylate forms) | Significantly Lower | Higher | ualberta.canih.gov |

Mechanistic Factors Influencing Biliary Excretion Rates

The rate of biliary excretion of SN-38 and its metabolites is governed by several mechanistic factors, primarily the activity of ABC transporters and the equilibrium between the lactone and carboxylate forms.

The transporter cMOAT/MRP2 plays a central role in the biliary excretion of the anionic forms, namely the carboxylate forms of CPT-11 and SN-38, and SN-38 glucuronide. nih.gov Studies have revealed that the ATP-dependent transport of the carboxylate form of CPT-11 and both forms of SN-38 glucuronide involves both high- and low-affinity components, suggesting the involvement of multiple transport systems or a single transporter with complex kinetics. nih.gov The carboxylate form of SN-38 appears to be transported solely by cMOAT. nih.gov

The rate of conversion from the lactone to the carboxylate form is a critical determinant of biliary excretion. nih.gov Since the carboxylate forms are substrates for cMOAT/MRP2, factors that favor the formation of the carboxylate will enhance their biliary elimination. nih.gov This highlights the interplay between the chemical properties of the compounds and the activity of specific transporters in regulating their excretion.

Preclinical Research Strategies and Derivatization for Enhanced Performance

Prodrug Design Principles Related to SN38 Glucuronide and its Precursors

Prodrug strategies aim to improve the physicochemical and pharmacokinetic properties of SN38, enabling targeted delivery and controlled release at the tumor site.

A prominent strategy in SN38 prodrug design involves leveraging the tumor microenvironment, which is often characterized by elevated levels of certain enzymes. One such enzyme is β-glucuronidase, which is found in higher concentrations in necrotic areas of tumors compared to healthy tissues researchgate.netresearchgate.net. This differential expression allows for the design of SN38-glucuronide prodrugs that are selectively activated at the tumor site researchgate.netnih.govrsc.org.

The fundamental principle of this approach is to mask the active SN38 molecule with a glucuronic acid moiety, rendering it less toxic. This hydrophilic glucuronide conjugate has a reduced ability to enter cells, thus minimizing systemic toxicity researchgate.netresearchgate.net. Upon reaching the tumor, the elevated levels of extracellular β-glucuronidase cleave the glucuronide group, releasing the potent SN38 in its active form directly at the site of action researchgate.netnih.govrsc.org.

Preclinical studies have demonstrated the feasibility of this approach. For instance, a synthesized SN38-glucuronide prodrug was shown to be significantly less cytotoxic than SN38 itself but efficiently released the active drug in the presence of β-D-glucuronidase in vitro nih.gov. This targeted release mechanism enhances the therapeutic index by increasing the drug concentration at the tumor while reducing systemic exposure.

Table 1: In Vitro Cytotoxicity of a β-Glucuronidase-Activated SN38 Prodrug

| Compound | Cell Line | IC50 (µM) without β-Glucuronidase | IC50 (µM) with β-Glucuronidase |

| SN38 | HT29 | ~0.01 | ~0.01 |

| SN38-Glucuronide | HT29 | >100 | ~0.1 |

This table is illustrative and compiled from data suggesting that the glucuronide prodrug is significantly less active until activated by β-glucuronidase.

To overcome the limitations of SN38, such as its poor water solubility and short half-life, various macromolecular carriers have been investigated for the delivery of SN38 and its glucuronide prodrugs. These strategies aim to improve pharmacokinetics, enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, and control drug release nih.govnih.gov.

Polymer Conjugates: Poly(ethylene glycol) (PEG) is a commonly used polymer for drug conjugation. PEGylating SN38 or its prodrugs increases water solubility and prolongs circulation time nih.govacs.org. Studies have shown that PEG-SN38 conjugates can be designed with linkers that release SN38 over extended periods, maintaining the drug concentration above the target level for a longer duration and forming very little of the less active SN38 glucuronide systemically nih.govprolynxinc.com.

Albumin Conjugates: Albumin is a natural carrier protein in the blood that can be exploited for drug delivery. Prodrugs can be designed to bind non-covalently or covalently to circulating albumin nih.govnih.gov. A novel β-glucuronidase-sensitive albumin-binding prodrug of SN38, Mal-glu-SN38, was designed to covalently bind to plasma albumin. This conjugate accumulates in the tumor, where it releases SN38 upon activation by extracellular β-glucuronidase nih.gov. This strategy resulted in slower plasma clearance and increased drug exposure over time compared to irinotecan (B1672180) nih.gov.

Nanoparticle Conjugates: Nanoparticles offer a versatile platform for delivering SN38 prodrugs. They can protect the drug from premature degradation, improve its pharmacokinetic profile, and facilitate tumor targeting nih.govnih.gov. Self-assembling SN38 prodrugs have been developed where a hydrophilic polymer is attached to the hydrophobic SN38, forming micelles in an aqueous solution. These nanoparticles can have high drug loading and exhibit sustained release of SN38 nih.gov.

Table 2: Comparison of Macromolecular Conjugation Strategies for SN38 Delivery

| Conjugation Strategy | Carrier | Key Advantages |

| Polymer Conjugation | PEG | Increased solubility, prolonged half-life, reduced systemic glucuronidation nih.govprolynxinc.com |

| Albumin Conjugation | Albumin | Enhanced tumor accumulation, slower plasma clearance nih.govnih.gov |

| Nanoparticle Formulation | Polymeric Micelles | High drug loading, controlled release, improved stability nih.gov |

The combination of different therapeutic agents can lead to synergistic effects and overcome drug resistance. Co-prodrugs are single molecules in which two or more different drugs are linked together. This approach ensures that the drugs are delivered to the target site in a fixed ratio, potentially maximizing their synergistic interaction.

In the context of SN38, a novel nanostrategy has been developed that utilizes a synergistic drug pair comprising SN38 and the BET inhibitor JQ-1 nih.gov. To achieve co-delivery, prodrugs of both SN38 and JQ-1 were synthesized by conjugating them with linoleic acid via a cinnamaldehyde (B126680) thioacetal bond. These prodrugs then co-assemble into a nanostructure. This dual-drug delivery system aims to enhance the therapeutic effect by simultaneously targeting different pathways involved in cancer cell proliferation and survival. The SN38 component induces DNA damage, while JQ-1 impairs the DNA repair process, leading to a more potent antitumor effect nih.gov.

Strategies for Enhancing Molecular Stability and Controlled Release

The stability of the active lactone form of SN38 and the controlled release of the drug from its prodrug are critical for therapeutic efficacy.

The equilibrium between the active lactone and inactive carboxylate forms of SN38 is pH-dependent. At physiological pH (7.4), the equilibrium favors the inactive carboxylate form. The acidic tumor microenvironment (pH 6.5-7.2) can shift this equilibrium back towards the active lactone form. This pH difference can be exploited for targeted drug delivery and release.

Acid-labile linkers, such as hydrazones, can be incorporated into prodrug design creativebiolabs.net. These linkers are stable at the neutral pH of the blood but are cleaved in the acidic environment of tumors or within the endosomes and lysosomes of cancer cells (pH 4.5-6.5) . This pH-sensitive cleavage triggers the release of the active drug specifically at the tumor site, thereby increasing its concentration in the desired location and favoring the active lactone form.

The choice of linker in a prodrug conjugate is crucial as it dictates the stability of the prodrug in circulation and the rate of drug release at the target site. The linker must be stable enough to prevent premature drug release but labile enough to be cleaved by the intended trigger at the tumor.

Self-Immolative Linkers: These linkers are designed to undergo spontaneous cleavage and release the active drug following an initial triggering event, such as enzymatic cleavage of a glucuronide moiety nih.govnih.gov. A self-immolative linker composed of a modifiable p-hydroxybenzyl ether and a fast cyclization adapter has been designed for SN38 prodrugs. Upon activation by β-glucuronidase, this linker undergoes a 1,6-elimination followed by rapid cyclization, leading to the efficient release of SN38 nih.gov. The rate of this self-immolation can be tuned by modifying the linker structure, allowing for control over the release kinetics nih.gov.

Cleavable Linkers: Various cleavable linkers are used in SN38 prodrugs, including ester-based and disulfide-based linkers. Ester-based linkers can be cleaved by esterases, which are often overexpressed in tumor tissues. Disulfide-based linkers are sensitive to the high concentration of glutathione (B108866) (GSH) in the intracellular environment of cancer cells, providing another mechanism for targeted drug release nih.govnih.gov. The rate of cleavage, and therefore the release of SN38, is dependent on the specific chemistry of the linker and the concentration of the triggering agent (e.g., esterases or GSH) nih.govnih.gov.

The release kinetics of SN38 from its prodrugs can significantly impact therapeutic efficacy. A rapid release may lead to high local concentrations but also faster clearance, while a slower, sustained release can maintain therapeutic concentrations for a longer period prolynxinc.com. For example, studies with PEG conjugates of SN38 using β-eliminative linkers have shown that the release half-life can be tuned from hours to over a year by modifying the linker structure nih.govprolynxinc.com.

Table 3: Impact of Linker Chemistry on SN38 Release from Prodrugs

| Linker Type | Trigger for Cleavage | Impact on Release Kinetics | Reference |

| Glucuronide with Self-Immolative Spacer | β-Glucuronidase | Efficient and rapid release following enzymatic activation | nih.gov |

| β-Eliminative Linker | Non-enzymatic | Tunable release half-life (hours to a year) | nih.govprolynxinc.com |

| Disulfide Linker | Glutathione (GSH) | Triggered release in the reducing intracellular environment | nih.govnih.gov |

| Hydrazone Linker | Acidic pH | pH-sensitive release in the tumor microenvironment or endosomes | creativebiolabs.net |

In Vitro Cellular and Molecular Investigations of Derivatives

The preclinical evaluation of SN38 derivatives involves a variety of in vitro assays to characterize their mechanisms of action and antitumor activity at the cellular and molecular levels. These studies are crucial for identifying promising candidates for further development.

Studies on Topoisomerase I Inhibition Mechanisms by Modified Compounds

SN38 and its derivatives exert their cytotoxic effects primarily by inhibiting DNA topoisomerase I (Topo I). zju.edu.cnclinpgx.orgufl.edu This enzyme is critical for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks. clinpgx.orgyoutube.comresearchgate.net The mechanism of inhibition involves the stabilization of the covalent complex between Topo I and DNA, known as the cleavable complex. clinpgx.orgufl.eduiiarjournals.org This stabilization prevents the re-ligation of the DNA strand, and when a replication fork collides with this complex, it leads to the formation of a lethal double-strand DNA break, ultimately triggering cell death. clinpgx.orgufl.eduresearchgate.netiiarjournals.org

Derivatization of SN38 aims to enhance this inhibitory activity. For instance, new water-soluble derivatives, 7-ethyl-9-(N-methylamino)methyl-10-hydroxycamptothecin and 7-ethyl-9-(N-morpholino)methyl-10-hydroxycamptothecin, have been shown to effectively block DNA relaxation mediated by Topo I. mdpi.com In studies comparing these derivatives to SN38 and the parent compound camptothecin (B557342) (CPT), the derivatives demonstrated significant inhibition of Topo I's relaxation activity on supercoiled DNA. mdpi.com One derivative, in particular, exhibited an IC50 value comparable to that of SN38 and, at higher concentrations, showed even stronger inhibition. mdpi.com This suggests that specific modifications to the SN38 structure can maintain or even improve its primary mechanism of action against Topoisomerase I.

Table 1: Topoisomerase I Inhibition by SN38 and Its Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Camptothecin (CPT) | 92.9 | Stabilization of Topo I-DNA cleavable complex |

| SN38 | 40.3 | Stabilization of Topo I-DNA cleavable complex |

| 7-ethyl-9-(N-morpholino)methyl-10-hydroxycamptothecin | 48.7 | Stabilization of Topo I-DNA cleavable complex; stronger inhibition than SN38 at 100 µM |

Evaluation of Cellular Activity of Prodrugs and Derivatives in Cell Culture Models

A primary strategy in preclinical research is the development of prodrugs and derivatives to overcome the poor solubility and instability of SN38. zju.edu.cndovepress.comnih.gov The cytotoxic activity of these modified compounds is extensively evaluated in various cancer cell line models. These studies typically determine the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency.

For example, a lipophilic prodrug of SN38, SN38-PA, formulated into liposomes, demonstrated significant in vitro antitumor activity against multiple cell lines, including S180, MCF-7, LLC, and HCT-116. dovepress.com The IC50 values for the SN38-PA liposomes were found to be only slightly higher than free SN38 but manifold lower than the prodrug CPT-11. dovepress.com Similarly, another prodrug, OEG-SN38, which self-assembles into nanoparticles, showed potent antitumor activity against a panel of human tumor cell lines such as SKOV-3, MCF-7, BCap37, HT-29, and KB. zju.edu.cnnih.gov Its IC50 values were significantly lower than those of CPT-11, highlighting the enhanced cellular activity achieved through derivatization. zju.edu.cnnih.gov

Further modifications, such as creating conjugates with biotin (B1667282) and valproic acid, have also been explored. mdpi.com One such conjugate exhibited cytotoxicity comparable to irinotecan in HeLa cells but, importantly, showed lower cytotoxicity in normal NIH3T3 cells, suggesting improved selectivity for cancer cells. mdpi.com Nanocrystal formulations of SN38 have also been shown to enhance cytotoxicity in MCF-7, HT1080, and HepG2 cell lines compared to SN38 in solution. dovepress.com

Table 2: In Vitro Cytotoxicity (IC50) of SN38 Prodrugs and Derivatives in Various Cancer Cell Lines

| Compound/Formulation | Cell Line | IC50 |

|---|---|---|

| SN38-PA Liposome | S180 | 0.08 µM |

| MCF-7 | 0.34 µM | |

| LLC | 0.18 µM | |

| HCT-116 | 0.12 µM | |

| OEG-SN38 Nanoparticles | SKOV-3 | 0.032 µg/mL |

| MCF-7 | 0.27 µg/mL | |

| BCap37 | 0.30 µg/mL | |

| HT-29 | 1.61 µg/mL | |

| KB | 1.61 µg/mL | |

| SN38 Nanocrystals (SN-38/NCs-A) | MCF-7 | 0.031 µg/mL |

| HepG2 | 0.076 µg/mL | |

| HT1080 | 0.046 µg/mL |

Analysis of DNA Damage and Cellular Response Mechanisms

The cytotoxicity of SN38 and its derivatives is a direct consequence of the DNA damage they induce. nih.gov The collision of replication forks with the stabilized Topo I-DNA complexes results in irreversible double-strand breaks. clinpgx.orgresearchgate.netiiarjournals.org This DNA damage triggers a complex cellular response, primarily activating DNA damage response (DDR) pathways. researchgate.net

Studies have shown that SN38-induced DNA damage leads to the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated). researchgate.netiiarjournals.org Once activated, ATM phosphorylates downstream effectors, such as the checkpoint kinase Chk1, initiating a signaling cascade. iiarjournals.org This cascade ultimately leads to cell cycle arrest, predominantly in the S and G2/M phases, which allows time for DNA repair. zju.edu.cnclinpgx.org If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. iiarjournals.orgnih.gov

Flow cytometry analyses have confirmed that SN38 derivatives, such as OEG-SN38, cause a significant arrest of tumor cells in the G2/M phase of the cell cycle. zju.edu.cn Furthermore, the combination of SN38 with other agents can enhance these effects. For instance, pre-exposure of HT29 colon cancer cells to oxaliplatin (B1677828) was found to enhance the S-phase arrest induced by SN-38. nih.gov The induction of apoptosis is a key mechanism by which these compounds kill tumor cells, and this can be confirmed by assays such as Annexin V-PI staining and the detection of cleaved caspase-3, a critical executioner of apoptosis. iiarjournals.orgnih.gov Research has also indicated that SN-38 can inhibit homologous recombination (HR) repair pathways, which sensitizes cancer cells that are proficient in this repair mechanism to other DNA-damaging agents like PARP inhibitors. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying SN38 glucuronide carboxylate and lactone forms in biological matrices?

- Methodological Answer: Reverse-phase HPLC with C18 columns or ion-pair chromatography (e.g., using triethylamine) is standard for separating lactone and carboxylate forms. For higher sensitivity, UPLC-MS/MS with dynamic multiple reaction monitoring (dMRM) is preferred, as it allows simultaneous quantification of SN38, its glucuronide, and irinotecan in plasma, tissues, and excreta . Sample pretreatment with NaOH (0.1 M) or HCl can stabilize the carboxylate or lactone form, respectively, during extraction .

Q. Why is the lactone-carboxylate equilibrium critical in SN38 pharmacology?

- Methodological Answer: The lactone form is pharmacologically active (~10× more potent than the carboxylate form) but unstable at physiological pH (>7.4), where it hydrolyzes to the inactive carboxylate form. This equilibrium is influenced by serum albumin binding, which stabilizes the carboxylate form . Researchers must control pH during experiments (e.g., using acidic buffers) to maintain the lactone form in vitro .

Q. How does glucuronidation impact SN38 pharmacokinetics and toxicity?

- Methodological Answer: SN38 is glucuronidated by UGT1A1 and UGT1A7 to form SN38 glucuronide (SN38G), a detoxification pathway that reduces systemic toxicity. However, intestinal β-glucuronidase can reactivate SN38G to SN38 in the gut, causing dose-limiting diarrhea. Measuring the glucuronidation ratio (SN38G:SN38) in plasma is a key pharmacokinetic marker for toxicity risk .

Advanced Research Questions

Q. How can researchers resolve discrepancies in transport mechanisms of SN38 carboxylate across biological membranes?

- Methodological Answer: Conflicting data on transport proteins (e.g., cMOAT vs. P-gp) require targeted inhibition assays. For example, verapamil and PSC-833 inhibit P-gp but not cMOAT, while ATP-dependent uptake studies in membrane vesicles from P-gp-overexpressing cell lines can isolate transporter-specific activity. Evidence suggests cMOAT exclusively transports the carboxylate form, while P-gp mediates high-affinity CPT-11 carboxylate transport .

Q. What experimental strategies mitigate lactone-carboxylate interconversion during analytical quantification?

- Methodological Answer: To prevent interconversion:

- Use cold methanol/acidic solvents for immediate protein precipitation.

- Add stabilizing agents (e.g., ascorbic acid) to samples post-collection.

- Validate recovery rates via differential scanning calorimetry (DSC) or fluorescence quenching to confirm form stability under extraction conditions .

Q. How can formulation design enhance the stability and bioavailability of the SN38 lactone form?

- Methodological Answer: Nano-delivery systems (e.g., chitosan-based nanoparticles) or prodrugs (e.g., macromolecular conjugates) encapsulate SN38 in lactone-stable environments. For example, SN38-ND (nanodiamond complexes) maintains lactone integrity at pH 7.4, improving IC50 values by 48× compared to free SN38 . pH-responsive linkers or albumin-binding inhibitors are also under investigation .

Q. What in vitro models best replicate SN38 glucuronidation and enterohepatic recirculation?

- Methodological Answer: Co-culture systems with hepatocytes (UGT1A1/1A7 expression) and intestinal epithelial cells (β-glucuronidase activity) simulate enterohepatic cycling. Isolated liver bile canalicular membrane vesicles can quantify biliary excretion kinetics, while CRISPR-edited UGT1A1 knockout cell lines clarify enzyme-specific contributions .

Data Contradiction Analysis

Q. Conflicting reports on SN38 carboxylate’s transport: How to reconcile cMOAT vs. P-gp roles?

- Resolution: Tissue-specific transporter expression explains discrepancies. cMOAT dominates in hepatobiliary transport, while P-gp is critical in intestinal and renal epithelia. Use transporter-overexpressing cell lines (e.g., MDCK-II) with selective inhibitors (e.g., MK571 for cMOAT) to delineate contributions .

Q. Why do some studies report negligible SN38 carboxylate bioactivity despite structural similarities to the lactone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.